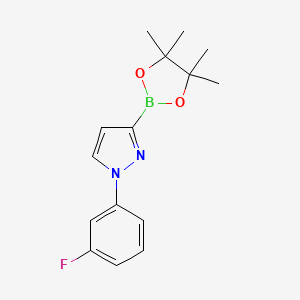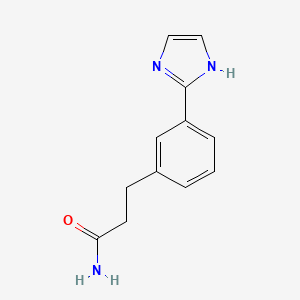
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione
Overview
Description
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione is an organic compound that features both imidazole and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(1H-Imidazol-4-yl)benzaldehyde and 1H-indene-1,3(2H)-dione.
Condensation Reaction: The key step involves a condensation reaction between 4-(1H-Imidazol-4-yl)benzaldehyde and 1H-indene-1,3(2H)-dione under basic conditions to form the styryl-indene structure.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, solvent recycling, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and indene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or dyes. Its unique electronic properties could be harnessed for use in electronic devices or as sensors.
Mechanism of Action
The mechanism of action of (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-(1H-Imidazol-4-yl)styryl)benzene: Similar structure but lacks the indene moiety.
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene: Similar structure but lacks the dione functionality.
Uniqueness
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione is unique due to the combination of the imidazole and indene-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(E)-2-[4-(1H-imidazol-5-yl)phenyl]ethenyl]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-15-3-1-2-4-16(15)20(24)17(19)10-7-13-5-8-14(9-6-13)18-11-21-12-22-18/h1-12,17H,(H,21,22)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRDVWYHFRGIV-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C=CC3=CC=C(C=C3)C4=CN=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)/C=C/C3=CC=C(C=C3)C4=CN=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)


![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)









